Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt
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Overview
Description
Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt, commonly known as NPE-caged ATP, is a nucleotide analog. This compound is biologically inactive due to the esterification of the terminal phosphate with a blocking group. Upon exposure to UV light at 360 nm, the caging group undergoes photolysis, releasing the active nucleotide at the site of illumination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt involves the esterification of adenosine triphosphate (ATP) with a nitrophenyl ethyl group. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The process includes purification steps like chromatography to isolate the desired product and remove impurities .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt primarily undergoes photolysis reactions. Upon exposure to UV light, the nitrophenyl ethyl group is cleaved, releasing the active ATP .
Common Reagents and Conditions
The primary reagent used in the photolysis reaction is UV light at a wavelength of 360 nm. The reaction is typically carried out in aqueous solutions under controlled conditions to ensure precise release of ATP .
Major Products
The major product formed from the photolysis of this compound is free ATP, which can then participate in various biochemical processes .
Scientific Research Applications
Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt is widely used in scientific research due to its ability to release ATP in a controlled manner. Some of its applications include:
Mechanism of Action
The compound exerts its effects through the controlled release of ATP upon exposure to UV light. The photolysis of the nitrophenyl ethyl group results in a rapid and localized increase in ATP concentration, which can then interact with various molecular targets and pathways within the cell . This mechanism allows researchers to study ATP-dependent processes with high temporal and spatial resolution .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate: The parent compound of NPE-caged ATP, which is biologically active and participates in numerous cellular processes.
Caged GTP: Another nucleotide analog that releases guanosine triphosphate (GTP) upon photolysis.
Caged cAMP: A cyclic nucleotide analog that releases cyclic adenosine monophosphate (cAMP) upon exposure to UV light.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt is unique due to its ability to release ATP in a highly controlled manner. This property makes it an invaluable tool for studying ATP-dependent processes with precision, which is not possible with other similar compounds .
Properties
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGOHIKVVKFGGU-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N6Na2O15P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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